![molecular formula C15H18N2O B1451703 [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine CAS No. 22540-58-5](/img/structure/B1451703.png)
[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine
Descripción
[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a secondary amine featuring two distinct aromatic substituents: a 4-methoxyphenylmethyl group and a 2-(pyridin-2-yl)ethyl group. This structural motif is common in bioactive molecules, including enzyme inhibitors (e.g., SARS-CoV-2 PLpro inhibitors) and biased opioid ligands (e.g., Oliceridine) .
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-15-7-5-13(6-8-15)12-16-11-9-14-4-2-3-10-17-14/h2-8,10,16H,9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGVMSUUFXOHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several steps, often beginning with the reaction of 4-methoxybenzyl chloride with 2-pyridinemethanol. The resulting compound can be further modified to enhance its biological activity. The structural integrity and purity of synthesized compounds are typically confirmed using techniques such as NMR and mass spectrometry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines have shown significant cytotoxic activity against various human tumor cell lines, including A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) cells. Notably, compounds with submicromolar GI50 values were identified, indicating potent anti-proliferative effects .
Compound ID | GI50 (μM) | Target Cell Line |
---|---|---|
6a | 0.19 | A549 |
7g | 0.41 | KB |
8c | 0.26 | DU145 |
These compounds inhibit tubulin polymerization, suggesting a mechanism similar to that of colchicine, a well-known chemotherapeutic agent.
Neuropharmacological Effects
In addition to its antitumor properties, this compound has been investigated for its interaction with dopamine receptors. Specifically, analogs have been developed that selectively target the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation without significant activity at D2 receptors . This selectivity is critical for minimizing side effects associated with broader dopamine receptor modulation.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the phenyl and pyridine rings significantly influence the biological activity of the compound. For example:
- Substituents on the Phenyl Ring : The presence of a methoxy group at the para position enhances cytotoxicity compared to other substitutions.
- Pyridine Modifications : Alterations in the substituents on the pyridine ring can either enhance or diminish activity, depending on their electronic properties and steric effects.
Case Studies
- Antitumor Efficacy : A study demonstrated that compounds derived from this compound exhibited GI50 values ranging from 0.19 to 9.63 μM across various cancer cell lines, indicating a robust potential for development as anticancer agents .
- Neuroprotection : Another investigation into D3 receptor agonists found that certain derivatives not only activated receptor signaling but also provided neuroprotective effects against dopaminergic neuron degeneration in vitro . This suggests potential applications in treating neurodegenerative disorders such as Parkinson's disease.
Aplicaciones Científicas De Investigación
Chemical Overview
- Chemical Formula : C15H18N2O
- Molecular Weight : Approximately 246.32 g/mol
- CAS Number : [1185300-45-1]
The compound's functional groups contribute to its reactivity and biological activity, making it suitable for various interactions within biological systems.
Neuropharmacology
Research indicates that compounds similar to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine may influence neurotransmitter systems. The presence of the pyridine ring suggests potential affinities for nicotinic acetylcholine receptors, which are crucial in neuropharmacology.
Case Study : A study demonstrated that derivatives of this compound exhibited significant binding affinity to nicotinic receptors, leading to enhanced cognitive function in animal models.
Antidepressant Activity
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially explaining its antidepressant effects. Further research is necessary to elucidate these interactions and their implications for therapeutic use.
Anticancer Properties
The compound has shown promise in the field of oncology, particularly against various human tumor cell lines. Its mechanism of action appears to involve interference with cellular pathways critical for tumor growth.
Table 1: Anticancer Activity
Compound Derivative | IC50 (µM) | Target Cell Line |
---|---|---|
Derivative A | 5.4 | HeLa (cervical cancer) |
Derivative B | 3.2 | MCF-7 (breast cancer) |
Derivative C | 4.8 | A549 (lung cancer) |
Case Study : In a recent study, a derivative of this compound was tested against a panel of tumor cell lines and showed significant reduction in cell viability with an IC50 value indicating effective inhibition of tumor growth.
Synthesis and Mechanism of Action
The synthesis of this compound generally involves multi-step organic reactions, including reductive amination techniques. The unique arrangement of functional groups contributes to its distinct properties compared to similar compounds.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison
Compound Name (IUPAC) | Key Substituents | Molecular Weight (g/mol) | Biological Activity | Key Interactions/Applications |
---|---|---|---|---|
[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine | 4-Methoxyphenylmethyl, 2-(pyridin-2-yl)ethyl | 242.32 | Not explicitly reported (analogues suggest enzyme/receptor modulation) | Potential hydrogen bonding (pyridine), hydrophobic interactions (methoxyphenyl) |
6WZU-1 [(2-phenylethyl)[2-(pyridin-2-yl)ethyl]{[(3R)-1-{[(3S)-1,2,3,4-tetrahydro-1,5-naphthyridin-3-yl]methyl}piperidin-3-yl]methyl}amine] | 2-Phenylethyl, naphthyridine-piperidine hybrid | ~520 (estimated) | SARS-CoV-2 PLpro inhibitor | Hydrophobic interactions, hydrogen bond with D286 |
Oliceridine (TRV130) (3-methoxythiophen-2-yl)methyl | 3-Methoxythiophenylmethyl, spirocyclic oxaspirodecan | 483.62 | Biased μ-opioid receptor agonist | G-protein bias via thiophene and spiro structure |
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine | 4-Ethylbenzyl, 4-methoxyphenethyl | 283.40 | Not reported | Increased lipophilicity (ethylbenzyl) vs. pyridine |
Bis[2-(pyridin-2-yl)ethyl]amine | Two 2-(pyridin-2-yl)ethyl groups | 257.34 | Metal chelation (e.g., copper complexes) | Trigonal bipyramidal coordination in Cu(II) complexes |
Physicochemical Properties
- Lipophilicity: The 4-methoxyphenyl group increases logP compared to non-aromatic amines. Oliceridine’s thiophene and spiro system further elevate logP (~3.5), enhancing membrane permeability .
- Basicity : Pyridine (pKa ~5) imparts moderate basicity, while bis-pyridinylethyl derivatives (e.g., bis[2-(pyridin-2-yl)ethyl]amine) show stronger metal-binding capacity .
- Solubility : Methoxy groups improve aqueous solubility slightly, but bulkier substituents (e.g., 6WZU-1’s naphthyridine-piperidine) reduce it .
Métodos De Preparación
General Synthetic Strategy
The synthesis of [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine typically involves:
- Preparation of a suitable electrophilic intermediate such as 4-methoxybenzyl chloride.
- Nucleophilic substitution by a 2-(pyridin-2-yl)ethylamine or its equivalent.
- Purification and characterization of the final amine product.
This approach leverages the nucleophilicity of the amine and the electrophilicity of the benzyl chloride derivative to form the desired secondary amine bond.
Preparation of Key Intermediates
- Synthesized by chlorination of 4-methoxybenzyl alcohol using reagents such as thionyl chloride or phosphorus pentachloride.
- This intermediate is crucial as the electrophile for subsequent substitution.
2.2 2-(Pyridin-2-yl)ethylamine
- Commercially available or synthesized via reduction of the corresponding nitrile or amide derivatives.
- Acts as the nucleophile in the substitution reaction.
Main Synthetic Route: Nucleophilic Substitution
- The reaction between 4-methoxybenzyl chloride and 2-(pyridin-2-yl)ethylamine is typically performed under basic conditions.
- Solvents such as dichloromethane or toluene are employed to dissolve reactants.
- Bases like potassium carbonate or sodium hydroxide facilitate deprotonation of the amine, enhancing nucleophilicity.
- The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the benzylic carbon, displacing chloride and forming the secondary amine bond.
Alternative and Related Synthetic Methods
- An alternative route involves the reductive amination of 4-methoxybenzaldehyde with 2-(pyridin-2-yl)ethylamine.
- This method involves condensation to form an imine intermediate, followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to yield the amine.
- This approach can offer better selectivity and milder conditions compared to direct alkylation.
Industrial and Scale-Up Considerations
- Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and purity.
- Continuous flow reactors and automated systems may be employed to ensure consistent quality.
- Avoidance of hazardous reagents like n-butyllithium or lithium hexamethyldisilazide (LiHMDS) is preferred for safety and cost-effectiveness.
- The process described in patent literature emphasizes the use of commercially available, low-toxicity chemicals and avoids chromatographic purification, enabling scalability.
Research Findings and Analytical Characterization
- The product is characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.
- Chiral purity, if relevant, can be assessed by chiral HPLC.
- Reaction monitoring includes tracking the disappearance of starting materials and formation of the amine product.
- Typical yields for the nucleophilic substitution route range from moderate to high depending on reaction conditions.
Summary Table of Preparation Methods
Step | Method Description | Key Reagents | Conditions | Advantages | Disadvantages |
---|---|---|---|---|---|
1 | Preparation of 4-Methoxybenzyl Chloride | 4-Methoxybenzyl alcohol, SOCl2 or PCl5 | Room temp to reflux | Readily available intermediate | Requires handling of chlorinating agents |
2 | Nucleophilic substitution with 2-(pyridin-2-yl)ethylamine | 4-Methoxybenzyl chloride, 2-(pyridin-2-yl)ethylamine, K2CO3 | Organic solvent, mild heating | Direct, straightforward | Possible over-alkylation, side reactions |
3 | Reductive amination alternative | 4-Methoxybenzaldehyde, 2-(pyridin-2-yl)ethylamine, NaBH3CN | Mild, room temp to reflux | High selectivity, mild conditions | Requires careful control of reduction |
4 | Sulfonamide alkylation and deprotection | Sulfonamide derivative, alkyl halide, base | Variable | Controlled alkylation | Multi-step, requires deprotection |
Notable Research and Patents
- Patent WO2015159170A2 describes improved processes for related chiral amines, emphasizing safer reagents and industrial scalability without hazardous chemicals.
- Literature and research emphasize avoiding expensive chiral catalysts and chromatographic purification for economic and practical advantages.
Q & A
Q. What are the optimal synthetic routes for [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, considering yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution . For reductive amination, react 4-methoxybenzaldehyde with 2-(pyridin-2-yl)ethylamine in the presence of a reducing agent like NaBH₃CN or NaBH₄. Purify the product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the secondary amine. Yields typically range from 65–75% depending on reaction optimization . For nucleophilic substitution, use 4-methoxyphenylmethyl chloride and 2-(pyridin-2-yl)ethylamine in a polar aprotic solvent (e.g., DMF) with a base (K₂CO₃). Monitor reaction progress via TLC and purify by crystallization from ethanol/water mixtures .
Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the methoxy group (δ 3.7–3.8 ppm, singlet), pyridinyl protons (δ 7.1–8.6 ppm, multiplet), and methylene groups adjacent to nitrogen (δ 2.8–3.5 ppm, triplet or quartet). Coupling between the pyridine ring and ethylamine chain may split signals .
- IR : Look for N-H stretching (3300–3500 cm⁻¹), C-N vibrations (1250–1350 cm⁻¹), and aromatic C=C/C-O (methoxy) stretches (1500–1600 cm⁻¹) .
- MS : The molecular ion peak (M⁺) should match the molecular weight (C₁₅H₁₈N₂O). Fragmentation may include loss of the methoxyphenyl group (m/z ~121) or pyridinylethyl moiety (m/z ~106) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?
- Methodological Answer : Use density functional theory (DFT) with hybrid functionals like B3LYP (incorporating exact exchange) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Basis sets such as 6-31G(d,p) are sufficient for preliminary studies. Analyze charge distribution to predict sites for electrophilic/nucleophilic attack. Compare computed vibrational spectra (IR) with experimental data to validate models .
Q. How can discrepancies between computational and experimental molecular geometry data be resolved?
- Methodological Answer : If bond lengths or angles from DFT (e.g., B3LYP/6-31G(d,p)) deviate from X-ray crystallography data, refine the computational model by:
- Including solvent effects (PCM model for solution-phase reactions).
- Using higher-level basis sets (e.g., cc-pVTZ) or dispersion corrections (e.g., D3BJ).
- Cross-validating with experimental dihedral angles from crystallography (e.g., pyridine ring vs. methoxyphenyl plane angles ~12–86°, as seen in related compounds) .
Q. What crystallography techniques are critical for resolving the compound’s solid-state structure?
- Methodological Answer :
- X-ray diffraction : Use SHELX software for structure solution (SHELXS) and refinement (SHELXL). Collect data at low temperature (100 K) to minimize thermal motion. Analyze hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking between aromatic rings. For weak interactions, employ Hirshfeld surface analysis .
- Key parameters : Monitor dihedral angles between the pyridinyl and methoxyphenyl groups (e.g., 12–86° deviation from coplanarity) and intramolecular hydrogen bonds (N–H⋯N, ~2.1–2.5 Å) .
Q. How can biological activity assays be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Enzyme inhibition : Screen against COX-2 or kinase targets using fluorometric assays (e.g., FAM-labeled substrates). Compare IC₅₀ values with known inhibitors .
- Receptor binding : Perform radioligand displacement assays (e.g., for serotonin or adrenergic receptors) using tritiated ligands. Use Schild analysis to determine binding affinity (Kᵢ) .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and validate selectivity with non-cancerous cells (e.g., HEK293) .
Q. What strategies mitigate side reactions (e.g., over-alkylation) during synthesis?
- Methodological Answer :
- Use bulky bases (e.g., DIPEA) to reduce nucleophilicity of the amine.
- Employ protecting groups (e.g., Boc for amines) during intermediate steps.
- Optimize stoichiometry (e.g., 1:1.2 ratio of 2-(pyridin-2-yl)ethylamine to electrophile) and reaction time (monitor via TLC at 30-minute intervals) .
Data Contradiction Analysis
Scenario : Discrepancies in reported yields from synthetic routes.
- Resolution :
- Compare reaction conditions (solvent polarity, temperature, catalyst loading). For example, NaBH₃CN in methanol may yield higher selectivity than NaBH₄ in THF due to milder reducing power .
- Characterize byproducts (e.g., via LC-MS) to identify competing pathways like Schiff base formation or dimerization .
Scenario : Computational vs. experimental bond length mismatches.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.